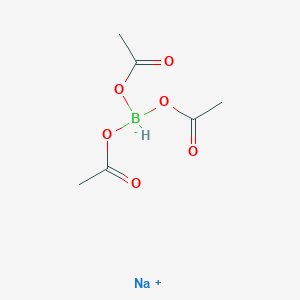
1,2,3,4-Tetrahydro-1-naphthol
Descripción general
Descripción
1,2,3,4-Tetrahydro-1-naphthol, also known as 1,2,3,4-tetrahydronaphthalen-1-ol, is an organic compound with the molecular formula C10H12O. It is a colorless to light yellow liquid or solid, depending on the temperature, and has a distinct aromatic odor. This compound is a derivative of naphthalene and is used in various chemical and industrial applications .
Mecanismo De Acción
Target of Action
The primary target of 1,2,3,4-Tetrahydro-1-naphthol is the aryl sulfotransferase (AST) IV enzyme . This enzyme plays a crucial role in the metabolism of various compounds, including drugs and endogenous substances, by catalyzing the transfer of a sulfonyl group to a nucleophilic group on the substrate.
Mode of Action
This compound interacts with its target, the AST IV enzyme, in two distinct ways depending on its enantiomeric form. The ®-(-)-enantiomer acts as a substrate for the enzyme, while the (S)-(+)-enantiomer functions as a competitive inhibitor of the enzyme’s sulfation of 1-naphthalenemethanol .
Biochemical Pathways
The biochemical pathways involved in the action of this compound are primarily related to the metabolism of naphthalene derivatives . The compound is a central metabolite in these pathways, with 2-naphthoic acid serving as a key intermediate . The ring system of 2-naphthoic acid is reduced prior to ring cleavage, generating compounds such as 5,6,7,8-tetrahydro-2-naphthoic acid .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its role as a substrate or inhibitor of AST IV. As a substrate, it is transformed into other metabolites, contributing to the metabolic processing of naphthalene derivatives . As an inhibitor, it can affect the sulfation of 1-naphthalenemethanol, potentially influencing the metabolism and bioavailability of this and other substrates of AST IV .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility and stability can be affected by pH and temperature. Additionally, the presence of other substances, such as competitive substrates or inhibitors, can influence its interaction with AST IV . .
Análisis Bioquímico
Biochemical Properties
The ®-(-)-enantiomer of 1,2,3,4-Tetrahydro-1-naphthol is a substrate for aryl sulfotransferase (AST) IV enzyme and the (S)-(+)-1,2,3,4-tetrahydro-1-naphthol is a competitive inhibitor of AST IV-catalyzed sulfation of 1-naphthalenemethanol . It is the major urinary metabolite of tetralin .
Cellular Effects
This compound exhibits antioxidant and anti-inflammatory properties . It acts by inhibiting the activity of cyclooxygenase enzymes, which play a significant role in the production of inflammatory mediators . Additionally, this compound demonstrates the ability to scavenge free radicals, effectively protecting cells from oxidative damage .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the AST IV enzyme. The ®-(-)-enantiomer of this compound acts as a substrate for this enzyme, while the (S)-(+)-1,2,3,4-tetrahydro-1-naphthol acts as a competitive inhibitor of AST IV-catalyzed sulfation of 1-naphthalenemethanol .
Métodos De Preparación
1,2,3,4-Tetrahydro-1-naphthol can be synthesized through several methods:
Catalytic Hydrogenation: One common method involves the catalytic hydrogenation of 1-naphthol using a suitable catalyst such as palladium or platinum under high pressure and temperature conditions.
Reduction of 1-Tetralone: Another method includes the reduction of 1-tetralone using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production: Industrially, this compound is produced by the hydrogenation of naphthalene in the presence of a metal catalyst, followed by oxidation to form the desired product.
Análisis De Reacciones Químicas
1,2,3,4-Tetrahydro-1-naphthol undergoes various chemical reactions:
Reduction: The compound can be further reduced to form 1,2,3,4-tetrahydronaphthalene using strong reducing agents.
Common reagents used in these reactions include:
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Halogens, nitronium ions, sulfonic acids.
Major products formed from these reactions include 1-tetralone, 1,2,3,4-tetrahydronaphthalene, and various substituted derivatives .
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydro-1-naphthol has several scientific research applications:
Biology: The compound is used in the study of metabolic pathways and as a substrate in enzymatic reactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: It is used in the production of fragrances, dyes, and other industrial chemicals.
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydro-1-naphthol can be compared with other similar compounds such as:
1-Naphthol: Unlike this compound, 1-naphthol has a hydroxyl group directly attached to the naphthalene ring without the tetrahydro modification.
2-Naphthol: Similar to 1-naphthol, but with the hydroxyl group at the second position on the naphthalene ring.
1,2,3,4-Tetrahydronaphthalene: This compound lacks the hydroxyl group present in this compound and is used as a solvent and in the production of other chemicals.
The uniqueness of this compound lies in its specific structural features and its ability to act as a chiral probe in enzymatic studies, making it valuable in both research and industrial applications .
Propiedades
IUPAC Name |
1,2,3,4-tetrahydronaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10-11H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAJQSRLGAYGKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7027174 | |
| Record name | 1,2,3,4-Tetrahydronaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7027174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
529-33-9, 5929-35-1 | |
| Record name | 1-Tetralol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=529-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Tetralol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Tetralol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005929351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Tetralol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5172 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Naphthalenol, 1,2,3,4-tetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,3,4-Tetrahydronaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7027174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydronaphthalen-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.691 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-TETRALOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87652943HP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[5-Chloro-2-(4-chlorophenoxy)phenyl]azanium;hydrogen sulfate](/img/structure/B7766745.png)











